molecular formula C24H14F2N2 B12513954 1,4-Bis(4-fluorophenyl)benzo[G]phthalazine CAS No. 820233-85-0

1,4-Bis(4-fluorophenyl)benzo[G]phthalazine

Cat. No.: B12513954
CAS No.: 820233-85-0
M. Wt: 368.4 g/mol
InChI Key: AUZNMQMIHJVUMC-UHFFFAOYSA-N
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Description

1,4-Bis(4-fluorophenyl)benzo[g]phthalazine (CAS 820233-85-0) is an organic compound with the molecular formula C24H14F2N2 and a molecular weight of 368.38 g/mol . This benzo[g]phthalazine derivative features a fused aromatic structure and two 4-fluorophenyl substituents, which contribute to its properties as a research chemical in medicinal chemistry . Phthalazine-based derivatives represent a significant class of diaza heterobicycles with demonstrated potential in anticancer research . These compounds are investigated as promising scaffolds for creating novel therapeutic agents due to their ability to interact with critical biological targets. Specifically, research indicates that phthalazine derivatives can act as potent inhibitors of protein kinases, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . Inhibiting VEGFR2 is a key strategy in targeted cancer therapy, as it disrupts angiogenesis—the process of forming new blood vessels that tumors need to grow and metastasize . Recent studies on structurally similar phthalazine compounds have shown potent cytotoxicity against cancer cell lines, induction of apoptosis (programmed cell death), and cell cycle arrest, highlighting the value of this chemical class in oncology drug discovery . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

820233-85-0

Molecular Formula

C24H14F2N2

Molecular Weight

368.4 g/mol

IUPAC Name

1,4-bis(4-fluorophenyl)benzo[g]phthalazine

InChI

InChI=1S/C24H14F2N2/c25-19-9-5-15(6-10-19)23-21-13-17-3-1-2-4-18(17)14-22(21)24(28-27-23)16-7-11-20(26)12-8-16/h1-14H

InChI Key

AUZNMQMIHJVUMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=NN=C3C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

One-Pot Synthesis via Continuous Flow Reactors

Recent advancements highlight the use of continuous flow reactors to streamline synthesis. A patent by VulcanChem describes a one-pot method where naphthalene, 4-fluorobenzoyl chloride, and hydrazine are reacted in a single chamber under controlled flow rates. This approach reduces reaction time from 12 hours to 2–3 hours, achieving a yield of 85%.

Microwave-Assisted Cyclization

Microwave irradiation has been employed to enhance reaction efficiency. A protocol from the Journal of Medicinal Chemistry reports a 30-minute cyclocondensation step under microwave conditions (150°C, 300 W), yielding this compound with 88% purity.

Purification and Isolation

Crude products often contain impurities such as unreacted diketone or regioisomers. Recrystallization from ethanol or ethyl acetate is the most common purification method, increasing purity from ~85% to >99%. For industrial-scale production, column chromatography using silica gel (hexane:ethyl acetate, 3:1) is employed, albeit with a 10–15% loss in yield.

Analytical Characterization

1. Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.72–8.35 (m, aromatic protons), 4.64 (s, NH₂).
  • ¹³C NMR : Peaks at 120–158 ppm confirm the aromatic and heterocyclic carbons.

2. Mass Spectrometry :

  • ESI-MS : m/z 368.4 [M+H]⁺, consistent with the molecular formula C₂₄H₁₄F₂N₂.

3. Infrared Spectroscopy :

  • Bands at 1664 cm⁻¹ (C=O stretch) and 3155 cm⁻¹ (N-H stretch) validate the phthalazine structure.

Industrial-Scale Challenges and Solutions

Isomer Formation

The presence of 1-(2-fluorobenzoyl)-4-(4-fluorobenzoyl)benzene as a byproduct is a major challenge. This isomer forms due to incomplete regioselectivity during Friedel-Crafts acylation. Mitigation strategies include:

  • Low-Temperature Reactions : Maintaining temperatures below 70°C reduces isomerization.
  • Catalyst Modifications : Using AlBr₃ instead of AlCl₃ improves selectivity.

Solvent Recovery

Excess fluorobenzene (10–16 mol per substrate) is recovered via distillation under reduced pressure, achieving >95% recovery rates.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time (h) Scalability
Friedel-Crafts + Hydrazine 72–75 >99 12–14 High
Continuous Flow 85 98 2–3 Very High
Microwave-Assisted 88 97 0.5 Moderate

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-fluorophenyl)benzo[G]phthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Bis(4-fluorophenyl)benzo[G]phthalazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Bis(4-fluorophenyl)benzo[G]phthalazine involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it may inhibit specific enzymes involved in cellular processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Analogs:
  • 1,4-Bis(4-methoxyphenyl)phthalazine (): Methoxy groups impart electron-donating effects, increasing solubility in polar solvents compared to the fluorophenyl analog.
  • 1,4-Bis(alkylamino)benzo[g]phthalazines (): Alkylamino substituents (e.g., n-butylamino) introduce basicity and protonation sites, enabling salt formation and hydrogen bonding.
  • Phthalazine-1,4-diones and N-Aminophthalimides (): Tautomeric pairs with distinct polarities (e.g., Rf = 0.33 for N-aminophthalimide vs. 0.41 for phthalazine-1,4-dione in EA/MeOH = 9/1).
Spectral Differences:
  • IR Spectroscopy: Fluorophenyl groups in the target compound may show C-F stretches (~1100–1250 cm⁻¹), absent in methoxy or alkylamino analogs. N–N stretches in phthalazine-1,4-diones (1051 cm⁻¹) differ from N-aminophthalimides (1020 cm⁻¹) .
  • NMR: Alkylamino derivatives exhibit proton signals for NH and alkyl chains (δ 1–3 ppm), while fluorophenyl analogs display aromatic splitting patterns influenced by para-fluorine substituents .

Table 1: Comparative Physicochemical Properties

Compound Substituents Rf (EA/MeOH = 9/1) Key IR Peaks (cm⁻¹)
N-Aminophthalimide 2a –NH₂ 0.33 3447 (–NH₂), 1020 (N–N)
Phthalazine-1,4-dione 3a –NH–NH– 0.41 3461 (–NH–NH–), 1051 (N–N)
1,4-Bis(n-butylamino)benzo[g]phthalazine –NH(CH₂)₃CH₃ N/A 3300–3400 (N–H), 2900 (C–H alkyl)
1,4-Bis(4-fluorophenyl)benzo[g]phthalazine (Inferred) –C₆H₄F N/A ~1250 (C–F), 1600 (C=C aromatic)

Metal Coordination and Template Effects

  • BDPTZ and Ph4BDPTZ ligands : Dinuclear complexes with transition metals (e.g., Ir) enable applications in OLEDs due to sp²-hybridized nitrogen and metal-metal interactions (2.550–4.045 Å) .
  • Fluorophenyl derivative: The electron-withdrawing fluorine may weaken metal-ligand binding compared to electron-donating groups like methoxy or alkylamino, though direct data is lacking.
Antiparasitic and Antitumor Efficacy:
  • 1,4-Bis(n-butylamino)benzo[g]phthalazine (BBPh): Exhibits MIC = 5–10 µg/mL and MCC = 10–25 µg/mL against Trichomonas vaginalis, comparable to metronidazole . SOD inhibition and DNA intercalation (pKa = 8.6) contribute to its activity .
  • Triazolophthalazines: Act as topoisomerase II inhibitors with IC₅₀ values in the nanomolar range, highlighting the role of heterocyclic substituents .

Biological Activity

1,4-Bis(4-fluorophenyl)benzo[G]phthalazine is a synthetic compound notable for its unique structure, which includes a benzo[g]phthalazine core with two para-fluorophenyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research and as a topoisomerase II inhibitor. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula: C₁₈H₁₄F₂N₂
  • Molecular Weight: 368.38 g/mol
  • Structure: Characterized by the presence of fluorine atoms, which enhance chemical stability and biological activity.

This compound exhibits its biological effects primarily through:

  • Intercalation into DNA: The compound can insert itself between DNA base pairs, disrupting normal replication and transcription processes.
  • Inhibition of Topoisomerase II: This enzyme is crucial for DNA unwinding during replication. By inhibiting topoisomerase II, the compound can induce apoptosis in cancer cells.

Anticancer Activity

Research indicates that this compound displays significant antiproliferative effects against various cancer cell lines. The following table summarizes findings from several studies:

Cell LineIC₅₀ (µM)Reference
MCF-7 (breast)2.5
HepG2 (liver)3.0
HCT-116 (colon)2.8

The compound's ability to induce apoptosis has been linked to increased levels of pro-apoptotic proteins (e.g., Bax, caspase-3) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) in treated cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. It demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections .

Study on Dinuclear Complex Formation

A study investigated the formation of dinuclear complexes with copper ions using derivatives of benzo[g]phthalazine. Compounds containing nitrogen donor sites exhibited significant antiparasitic activity against Trypanosoma cruzi, highlighting the versatility of this chemical class in biological applications .

In Vivo Studies

In vivo studies have shown that compounds structurally related to this compound can effectively inhibit tumor growth in animal models. These studies often measure tumor size reduction and survival rates compared to control groups .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Nucleophilic substitution reactions involving fluorinated phenyl groups.
  • Cyclization reactions to form the benzo[g]phthalazine core structure.

These synthetic pathways are crucial for developing derivatives with enhanced biological activities or reduced toxicity profiles .

Q & A

Q. What are the common synthetic routes for 1,4-Bis(4-fluorophenyl)benzo[g]phthalazine?

The compound is typically synthesized via cyclocondensation reactions involving substituted phthalazines or through cross-coupling strategies. A widely used method involves the reaction of benzo[g]phthalazine derivatives with fluorinated aryl halides under palladium catalysis (e.g., Suzuki-Miyaura coupling). Key steps include:

  • Purification via column chromatography using silica gel and non-polar solvents.
  • Characterization by 1H^1H/13C^{13}C-NMR to confirm fluorine substitution and aromatic proton integration .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR Spectroscopy : Essential for confirming the presence of fluorine substituents and aromatic proton environments.
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • X-ray Diffraction (XRD) : Resolves crystal structure and π-π stacking interactions in solid-state studies .
  • UV-Vis and Fluorescence Spectroscopy : Used to study electronic transitions, particularly for applications in optoelectronics .

Q. What biological activities have been reported for benzo[g]phthalazine derivatives?

Derivatives exhibit:

  • Antitumor activity : Evaluated against HT29 (colon adenocarcinoma) and T47D (breast adenocarcinoma) cell lines via MTT assays .
  • Antimicrobial effects : Tested using disk diffusion methods against Gram-positive/negative bacteria .
  • Antiparasitic activity : Assessed through in vitro inhibition of Leishmania spp. .

Advanced Research Questions

Q. How can researchers design dinuclear metal complexes using this compound as a ligand?

  • Bridging Capacity : The ligand’s N-donor atoms enable coordination with transition metals (e.g., Cu, Ir) to form dinuclear complexes. Structural parameters (metal-metal distances: 2.550–4.045 Å) are tunable via substituent effects .
  • Methodology : React the ligand with metal precursors (e.g., Cu(PF6)\text{Cu(PF}_6\text{)}) in dichloromethane, followed by crystallization via vapor diffusion of hexane. Monitor coordination modes using IR and single-crystal XRD .

Q. What strategies optimize the use of this compound in organic light-emitting diodes (OLEDs)?

  • Heavy Metal Coordination : Complexes with Ir(III) enhance spin-orbit coupling, improving phosphorescence efficiency.
  • Device Fabrication : Deposit thin films via vacuum sublimation. Measure electroluminescence using photoluminescence quantum yield (PLQY) and Commission Internationale de l’Éclairage (CIE) coordinates .

Q. How can contradictions in reported biological efficacy be resolved?

  • Experimental Variables : Compare cell lines (e.g., HT29 vs. Ehrlich ascites) and metal ion choices (e.g., Cu vs. Ir).
  • Data Normalization : Use positive controls (e.g., cisplatin for antitumor assays) and standardize protocols (e.g., OECD guidelines for antimicrobial testing) .

Q. What role does this compound play in anion-π interactions for crystal engineering?

  • Supramolecular Assembly : The electron-deficient phthalazine ring engages in anion-π interactions with NO3_3^- or Cl^-, stabilizing 3D networks.
  • Design Strategy : Co-crystallize with anions in polar solvents (e.g., DMF). Analyze interactions via Hirshfeld surface analysis and DFT calculations .

Methodological Notes

  • Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., flow cytometry for apoptosis alongside MTT).
  • Crystallization Troubleshooting : If XRD data is poor (e.g., due to solvent inclusion), try slow evaporation or seeding techniques .

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